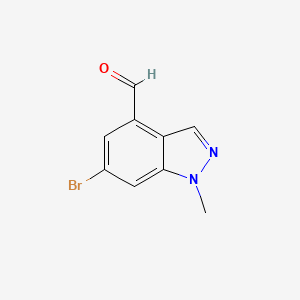
6-bromo-1-methyl-1H-indazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-methyl-1H-indazole-4-carbaldehyde is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and an aldehyde group at the 4th position of the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-indazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 1-methylindazole followed by formylation. The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent such as dichloromethane. The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-methyl-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF.
Major Products Formed
Oxidation: 6-Bromo-1-methyl-1H-indazole-4-carboxylic acid.
Reduction: 6-Bromo-1-methyl-1H-indazole-4-methanol.
Substitution: 6-Azido-1-methyl-1H-indazole-4-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-methyl-1H-indazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-bromo-1-methyl-1H-indazole-4-carbaldehyde is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the aldehyde group may influence the compound’s reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1H-indazole-4-carboxaldehyde: Similar structure but lacks the methyl group at the 1st position.
1-Methyl-1H-indazole-4-carbaldehyde: Similar structure but lacks the bromine atom at the 6th position.
6-Bromo-1H-indazole: Similar structure but lacks the aldehyde group at the 4th position.
Uniqueness
6-Bromo-1-methyl-1H-indazole-4-carbaldehyde is unique due to the combination of the bromine atom, methyl group, and aldehyde group on the indazole ring. This unique combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C9H7BrN2O |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
6-bromo-1-methylindazole-4-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O/c1-12-9-3-7(10)2-6(5-13)8(9)4-11-12/h2-5H,1H3 |
InChI-Schlüssel |
QZSQRKCIGNJLHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=CC(=C2C=N1)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




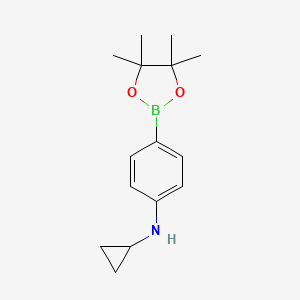
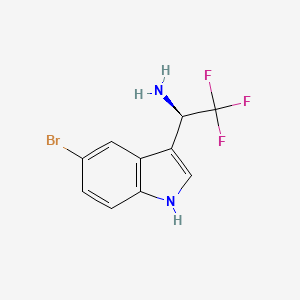
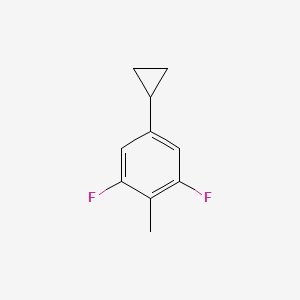

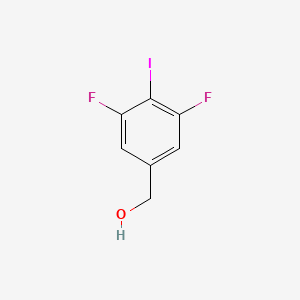
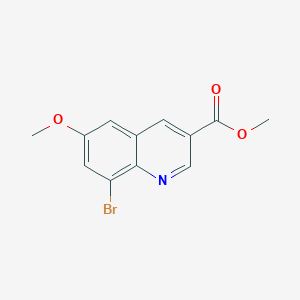
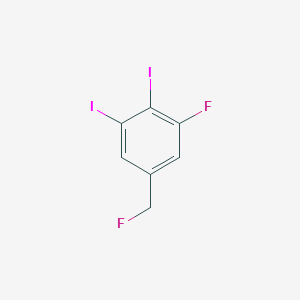
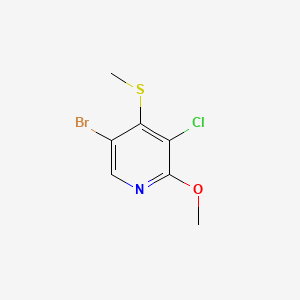

![Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14036477.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
